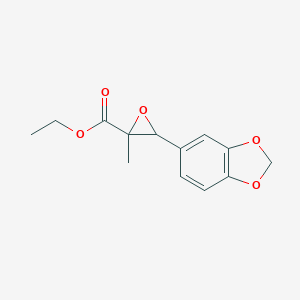

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate

Vue d'ensemble

Description

Le glycidate d'éthyle de PMK, également connu sous le nom de 3-(1,3-benzodioxol-5-yl)-2-méthyloxirane-2-carboxylate d'éthyle, est un composé organique qui sert de précurseur chimique essentiel dans diverses applications industrielles. Il se présente généralement sous la forme d'une cire jaune pâle semblable au miel avec une odeur caractéristique similaire à celle des esters aromatiques. Ce composé est particulièrement remarquable pour son rôle dans la synthèse de produits pharmaceutiques, de parfums et d'agents aromatisants .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du glycidate d'éthyle de PMK implique généralement un processus en plusieurs étapes. Une méthode courante commence par la réaction du pipéronal avec du (carbéthoxyéthylidène)triphénylphosphorane dans du dichlorométhane, qui est agité pendant 24 heures à température ambiante. Le mélange résultant est ensuite concentré sous pression réduite et purifié par chromatographie sur colonne éclair pour obtenir un intermédiaire oléfinique. Cet intermédiaire est ensuite réagi avec de l'acide m-chloroperbenzoïque dans du dichlorométhane sous reflux pendant 24 heures pour produire du glycidate d'éthyle de PMK .

Méthodes de production industrielle : La production industrielle du glycidate d'éthyle de PMK suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température, la pression et la pureté du solvant, afin de garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de techniques de purification avancées, telles que la chromatographie sur colonne et la recristallisation, est essentielle pour obtenir la qualité souhaitée de glycidate d'éthyle de PMK .

Analyse Des Réactions Chimiques

Types de réactions : Le glycidate d'éthyle de PMK subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par son arrangement structural unique, qui comprend un cycle oxirane et un groupement benzodioxole.

Réactifs et conditions courants :

Oxydation : Le permanganate de potassium ou l'acide m-chloroperbenzoïque sont des agents oxydants couramment utilisés.

Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés pour les réactions de réduction.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du glycidate d'éthyle de PMK peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que des halogènes, dans la molécule .

4. Applications de la recherche scientifique

Le glycidate d'éthyle de PMK est largement utilisé dans la recherche scientifique en raison de sa polyvalence en tant qu'intermédiaire chimique. Ses applications couvrent de multiples domaines, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie : Employé dans l'étude des voies biochimiques et des réactions enzymatiques.

Médecine : Intégral dans le développement de certains médicaments, en particulier ceux liés aux substances psychoactives.

Industrie : Utilisé dans la production de parfums, d'agents aromatisants et d'autres produits chimiques de spécialité

5. Mécanisme d'action

Le mécanisme d'action du glycidate d'éthyle de PMK implique sa capacité à subir diverses transformations chimiques, ce qui en fait un intermédiaire précieux en chimie de synthèse. Ses cibles moléculaires et ses voies sont principalement liées à son rôle de précurseur dans la synthèse de méthylènedioxypénethylamines et d'amphétamines, notamment la 3,4-méthylènedioxy-N-méthylamphétamine (MDMA). Ces voies impliquent des réactions enzymatiques complexes qui convertissent le glycidate d'éthyle de PMK en produits finaux souhaités .

Composés similaires :

Glycidate de méthyle de PMK : Structure similaire, mais avec un groupe ester méthylique au lieu d'un ester éthylique.

3,4-Méthylènedioxyphénylpropan-2-one (MDP2P) : Un précurseur dans la synthèse de MDMA, similaire au glycidate d'éthyle de PMK, mais sans le cycle oxirane.

Safrole : Un composé naturel utilisé comme matière première pour la synthèse du PMK et de ses dérivés

Unicité : Le glycidate d'éthyle de PMK est unique en raison de ses caractéristiques structurelles spécifiques, telles que le cycle oxirane et le groupement benzodioxole, qui confèrent une réactivité et une stabilité distinctes. Ces propriétés en font un intermédiaire précieux dans diverses voies de synthèse, en particulier dans l'industrie pharmaceutique .

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of psychoactive substances, including MDMA (ecstasy) and its analogs. The compound's epoxide functionality allows it to undergo nucleophilic ring-opening reactions, leading to diverse synthetic pathways.

Pharmaceutical Development

This compound is utilized in pharmaceutical research as an intermediate for synthesizing potential therapeutic agents. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic properties . Notably, PMK ethyl glycidate acts as a precursor for M-alpha-HMCA, which is linked to the synthesis of controlled substances .

Regulatory Considerations

Due to its association with the illicit production of controlled substances, PMK ethyl glycidate is subject to strict regulatory scrutiny. It is classified under various legal frameworks aimed at controlling precursor chemicals used in drug manufacturing . Understanding these regulations is crucial for researchers and manufacturers working with this compound.

Case Study 1: Synthesis of MDMA

In a study published by Lee et al. (2020), PMK ethyl glycidate was identified as a key precursor in the synthesis of MDMA from safrole-derived compounds. The research highlighted the efficiency of using this compound in multi-step synthetic routes, emphasizing its importance in both legal and illegal drug synthesis contexts .

Case Study 2: Development of Anti-inflammatory Agents

Research conducted by Zhang et al. explored the modification of PMK ethyl glycidate to develop new anti-inflammatory drugs. The study demonstrated that derivatives of this compound exhibited significant activity against inflammatory markers in vitro, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of PMK ethyl glycidate involves its ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. Its molecular targets and pathways are primarily related to its role as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines, including 3,4-methylenedioxy-N-methylamphetamine (MDMA). These pathways involve complex enzymatic reactions that convert PMK ethyl glycidate into the desired end products .

Comparaison Avec Des Composés Similaires

PMK methyl glycidate: Similar in structure but with a methyl ester group instead of an ethyl ester.

3,4-Methylenedioxyphenylpropan-2-one (MDP2P): A precursor in the synthesis of MDMA, similar to PMK ethyl glycidate but lacks the oxirane ring.

Safrole: A natural compound used as a starting material for the synthesis of PMK and its derivatives

Uniqueness: PMK ethyl glycidate is unique due to its specific structural features, such as the oxirane ring and the benzodioxole moiety, which confer distinct reactivity and stability. These properties make it a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical industry .

Activité Biologique

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, commonly known as PMK ethyl glycidate, is an organic compound with significant implications in both pharmaceutical synthesis and potential biological activity. This compound is structurally related to psychoactive substances, particularly MDMA and its analogs, which have garnered attention for their effects on the central nervous system (CNS). This article explores the biological activity of PMK ethyl glycidate, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14O5

- Molar Mass : 250.25 g/mol

- Density : 1.302 g/cm³

- Boiling Point : 327.8 °C

- Solubility :

- DMF: 15 mg/ml

- DMSO: 30 mg/ml

- Ethanol: 10 mg/ml

- PBS (pH 7.2): 1 mg/ml

PMK ethyl glycidate is primarily recognized as a precursor in the synthesis of various psychoactive substances. Its structural similarity to MDMA suggests that it may exhibit similar pharmacological effects, primarily through the modulation of neurotransmitter systems such as serotonin and dopamine.

- Serotonergic Activity : Research indicates that compounds related to PMK ethyl glycidate can enhance serotonin release and inhibit its reuptake, leading to increased serotonergic signaling. This mechanism is central to the psychoactive effects associated with MDMA-like substances.

- Dopaminergic Effects : There is evidence that PMK ethyl glycidate may also influence dopaminergic pathways, potentially contributing to its stimulant effects and reinforcing properties.

Toxicological Considerations

Despite its potential therapeutic applications, PMK ethyl glycidate poses significant risks associated with its use:

- Neurotoxicity : Studies have shown that excessive serotonergic activity can lead to neurotoxic effects, particularly in serotonergic neurons.

- Cardiovascular Risks : Similar compounds have been linked to increased heart rate and blood pressure, raising concerns about their safety profile in recreational use.

Case Study 1: Identification in Illicit Products

A study by Lee et al. (2020) identified PMK ethyl glycidate as a common ingredient in illicit health products marketed for recreational use. The study highlighted the compound's role as a precursor to MDMA and raised concerns about the lack of regulation surrounding its production and distribution .

Case Study 2: Pharmacological Profile Analysis

In a pharmacological assessment of compounds related to PMK ethyl glycidate, researchers conducted in vitro studies demonstrating its ability to increase serotonin levels in neuronal cultures. The results indicated a dose-dependent relationship between the compound concentration and serotonin release .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-15-12(14)13(2)11(18-13)8-4-5-9-10(6-8)17-7-16-9/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRILFEZHPXQINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(O1)C2=CC3=C(C=C2)OCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307820 | |

| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28578-16-7 | |

| Record name | NSC195099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.